N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester
Description
N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester (CAS: 176237-45-9) is a synthetic amino acid derivative with a molecular formula of C₁₇H₂₅NO₇S . The compound features three key functional groups:
- N-benzoxycarbonyl (Cbz) group: A protective group commonly used in peptide synthesis to shield the amine functionality during reactions .
- Methylsulfonyloxy (mesyl) group: A polar, electron-withdrawing substituent that enhances reactivity in nucleophilic substitution reactions .
- Iso-propyl ester: A sterically moderate ester group that balances solubility and stability compared to bulkier alternatives like tert-butyl esters .
The compound’s molecular weight is approximately 387.45 g/mol (calculated from its formula), with a hydrogen bond donor count of 1 and acceptor count of 7, indicating moderate polarity . Its XLogP3 value (a measure of lipophilicity) is inferred to be slightly lower than that of its tert-butyl analog (XLogP3 = 2.5 for the tert-butyl variant), due to the iso-propyl group’s reduced hydrophobicity .
Properties
IUPAC Name |
propan-2-yl 5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7S/c1-13(2)25-16(19)15(10-7-11-24-26(3,21)22)18-17(20)23-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOMNCBHVGRUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the protection of functional groups, formation of the pentanoate backbone, and introduction of the methylsulfonyloxy and phenylmethoxycarbonylamino groups. Common reagents used in these reactions include protecting agents, coupling reagents, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Propan-2-yl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is part of a family of L-norvaline derivatives with varying ester groups and protective functionalities. Below is a comparative analysis of key analogs:
*Estimated based on tert-butyl analog’s data .
Physicochemical Properties
- Lipophilicity : The tert-butyl analog’s higher XLogP3 (2.5) reflects increased hydrophobicity, making it more suited for lipid-rich environments. The iso-propyl ester’s lower XLogP (~2.3) suggests better aqueous compatibility .
- Solubility : The iso-propyl ester’s moderate polarity enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the tert-butyl analog may require stronger solubilizing agents .
Stereochemical Considerations
Diastereoisomers of related compounds (e.g., itralamide B derivatives) exhibit marked differences in ¹³C NMR spectra at iso-propyl-bearing valine residues, highlighting the ester group’s role in stereochemical outcomes . This implies that the iso-propyl ester’s configuration could influence the compound’s interaction with chiral catalysts or biological targets.
Biological Activity
N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester, also known as L-Norvaline, 5-[(methylsulfonyl)oxy]-N-[(phenylmethoxy)carbonyl]-, 1-methylethyl ester, is a compound of interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Basic Information
- Chemical Name : this compound
- CAS Number : 176237-45-9
- Molecular Formula : C17H25NO7S
- Molecular Weight : 387.45 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 565.4 ± 50.0 °C (predicted) |
| Density | 1.231 g/cm³ |
Research indicates that N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline may exhibit various biological activities, including:
- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it may interact with cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells .
- Antiproliferative Activity : There is evidence that this compound may inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline:
- Study on Anti-inflammatory Activity : A study demonstrated that the compound exhibits significant anti-inflammatory effects comparable to traditional NSAIDs like Diclofenac. In vivo experiments showed a reduction in carrageenan-induced paw edema in rats, suggesting its efficacy in reducing inflammation .
- Toxicity Profile : Toxicity assessments indicated that the compound falls within a low toxicity class (III–VI), with minimal side effects predicted for hepatotoxicity and mutagenicity. This is promising for further development as a therapeutic agent .
Comparative Analysis with Other Compounds
| Compound | Anti-inflammatory Activity | Antioxidant Activity | Antiproliferative Activity |
|---|---|---|---|
| N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline | Moderate | Yes | Yes |
| Diclofenac | High | No | Moderate |
| Celecoxib | High | No | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
